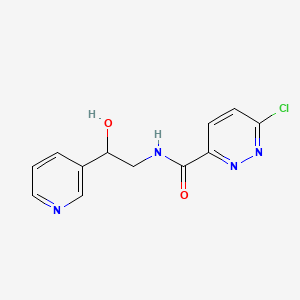
6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide” is characterized by the presence of a pyridazine ring, which is endowed with unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists Development
Research has shown that compounds structurally related to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have been explored for their potent serotonin-3 (5-HT3) receptor antagonistic activity. In one study, the structure-activity relationship (SAR) of various derivatives was analyzed to understand the influence of different aromatic nuclei on 5-HT3 receptor antagonistic activity. The study highlighted the significance of heteroaromatic rings, including pyridine and pyridazine, in enhancing the activity against 5-HT3 receptors, which are critical in mediating various physiological and pathological processes, including nausea and anxiety. The optimal compounds identified demonstrated superior effects compared to standard treatments like ondansetron and granisetron, suggesting potential therapeutic applications in conditions associated with 5-HT3 receptor dysregulation (Harada et al., 1995).
Synthesis and Biological Evaluation
Another avenue of research involves the synthesis and in vivo evaluation of novel fluoroquinolones containing structural elements similar to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide". These compounds were tested against Mycobacterium tuberculosis in mice, demonstrating activity comparable to existing treatments like sparfloxacin. The study underscores the potential of such derivatives in contributing to the development of new therapeutic agents for tuberculosis treatment, showcasing the versatility of the pyridazine core structure in drug development (Shindikar & Viswanathan, 2005).
Antiulcer Agents and Antisecretory Activity
Derivatives of "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have also been synthesized and evaluated for their potential as antiulcer agents. By modifying the pyridine ring to a pyridazine ring and exploring various substituents, researchers aimed to develop compounds with potent antisecretory activity and reduced toxicity. Some derivatives exhibited long-lasting and potent antisecretory activity in animal models, suggesting their potential in the treatment of ulcer-related disorders (Yamada et al., 1981).
Analgesic Activity Exploration
In the realm of pain management, research on imidazo[1,2-b]pyridazine derivatives, which share a structural similarity with "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide", revealed significant analgesic properties. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic activities, showing promising results as potential analgesics comparable to existing treatments (Luraschi et al., 1995).
Propriétés
IUPAC Name |
6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVTTAJIDHOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



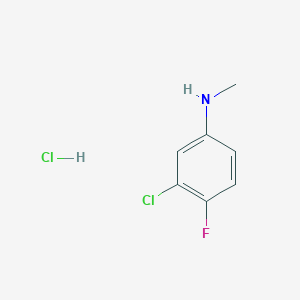
![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)
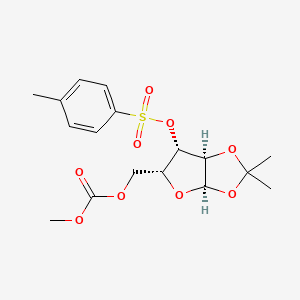
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
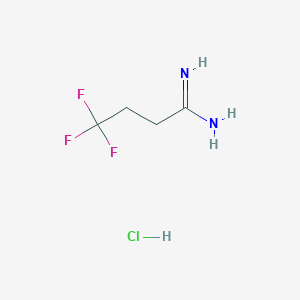
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
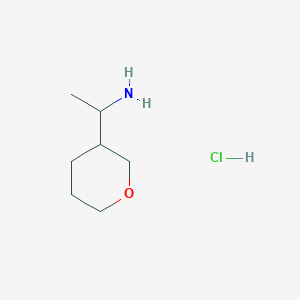
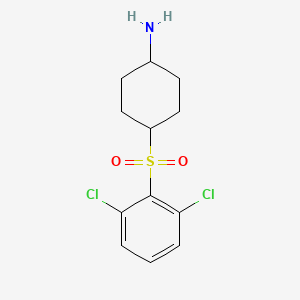
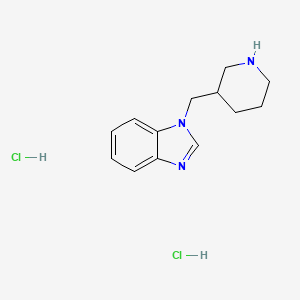
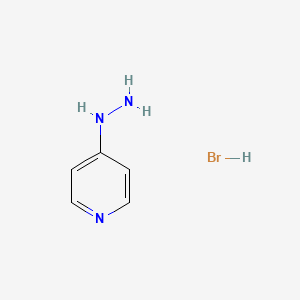
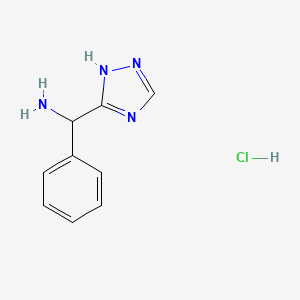
![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)